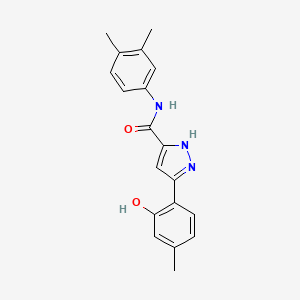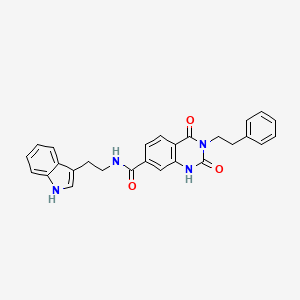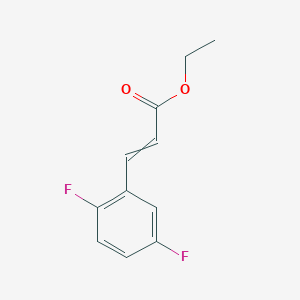
1-Iodooct-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodooct-1-en-3-one is an organic compound with the molecular formula C8H13IO It is a derivative of oct-1-en-3-one, where an iodine atom is attached to the first carbon of the octenyl chain
Méthodes De Préparation
1-Iodooct-1-en-3-one can be synthesized through several methods. One common synthetic route involves the iodination of oct-1-en-3-one. This process typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions to ensure selective iodination at the desired position.
Industrial production methods for this compound may involve similar iodination reactions but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high-quality products.
Analyse Des Réactions Chimiques
1-Iodooct-1-en-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with alkynes.
Reduction Reactions: The carbon-iodine bond can be reduced to form oct-1-en-3-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific nucleophiles or coupling partners used.
Applications De Recherche Scientifique
1-Iodooct-1-en-3-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems and to develop new bioactive molecules.
Industrial Chemistry: It finds applications in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-iodooct-1-en-3-one involves its reactivity as an electrophile due to the presence of the iodine atom. This electrophilic nature allows it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, it forms carbon-carbon bonds through palladium-catalyzed mechanisms, while in biological systems, it may interact with cellular components to exert its effects .
Comparaison Avec Des Composés Similaires
1-Iodooct-1-en-3-one can be compared with other similar compounds, such as:
Oct-1-en-3-one: The non-halogenated analog, which lacks the iodine atom and has different reactivity and applications.
1-Octen-3-ol: The alcohol analog, which is used as an odorant and has different chemical properties and uses.
1-Bromooct-1-en-3-one: The brominated analog, which has similar reactivity but different physical properties due to the presence of bromine instead of iodine.
The uniqueness of this compound lies in its specific reactivity due to the iodine atom, making it a valuable intermediate in various chemical transformations.
Propriétés
Numéro CAS |
42541-97-9 |
|---|---|
Formule moléculaire |
C8H13IO |
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
1-iodooct-1-en-3-one |
InChI |
InChI=1S/C8H13IO/c1-2-3-4-5-8(10)6-7-9/h6-7H,2-5H2,1H3 |
Clé InChI |
LRJFQILVAYLBBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxy-5-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14097289.png)

![(1S,2S,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14097312.png)
![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14097317.png)
![1-benzyl-2-hydroxy-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14097324.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14097328.png)

![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097343.png)
![1-(3-Butoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097351.png)

![6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14097363.png)
![[8-(4-bromophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14097376.png)
